molecular formula C6H7BrCl2N2 B8057268 (3-Bromo-4-chlorophenyl)hydrazine hydrochloride CAS No. 75696-12-7

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride

Cat. No.: B8057268
CAS No.: 75696-12-7
M. Wt: 257.94 g/mol
InChI Key: LPUVOLYLBMMSRW-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative characterized by a bromine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring. Its molecular formula is C₆H₅BrClN₂·HCl, with a molecular weight of 283.43 g/mol (calculated). The compound is typically synthesized via condensation reactions between substituted acetophenones and hydrazine hydrochloride under acidic conditions, followed by purification via recrystallization or column chromatography . It is commonly employed as a precursor in synthesizing heterocyclic compounds, such as pyrazoles, which are pharmacologically relevant .

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUVOLYLBMMSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75696-12-7
Record name Hydrazine, (3-bromo-4-chlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75696-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the direct nucleophilic substitution of a halogenated benzene precursor with hydrazine hydrate. The target compound’s bromo and chloro substituents necessitate a starting material with pre-existing halogen groups in the 3- and 4-positions. While patents explicitly detail the synthesis of 4-chlorophenylhydrazine hydrochloride using 4-bromochlorobenzene, adapting this approach for (3-bromo-4-chlorophenyl)hydrazine hydrochloride requires substituting the starting material with 3-bromo-4-chlorobenzene.

Catalytic System and Reaction Conditions

Key components of this method include:

  • Phase transfer catalysts : Tetrabutylammonium salts (e.g., tetrabutylammonium hydrogen sulfate) enhance reaction rates by facilitating ion transfer between immiscible phases.

  • Solvents : Ethylene glycol-water mixtures (85% glycol) optimize solubility and reaction homogeneity.

  • Metal catalysts : Copper sulfate and cobaltous chloride (1:1 mass ratio) act as dual catalysts, likely accelerating the substitution via coordination with hydrazine.

A representative protocol involves:

  • Heating 3-bromo-4-chlorobenzene and hydrazine hydrate (1:1 molar ratio) at 100–150°C under reflux for 1–10 hours.

  • Post-reaction filtration to remove solids, followed by solvent distillation.

  • Acidification with hydrochloric acid (15% w/w) to precipitate the hydrochloride salt.

Yield and Purity Optimization

In analogous syntheses, yields reach 80% with high-performance liquid chromatography (HPLC) purity exceeding 99%. Critical factors include:

  • Hydrazine concentration : Excess hydrazine (55–100%) ensures complete substitution but requires careful recovery to minimize waste.

  • Temperature control : Prolonged heating at 150°C may degrade sensitive intermediates, necessitating stepwise temperature ramping.

Diazotization-Reduction of 3-Bromo-4-chloroaniline

Traditional Diazotization Pathway

This two-step approach, widely used for arylhydrazines, begins with diazotization of 3-bromo-4-chloroaniline followed by reductive cleavage of the diazo group.

Step 1: Diazotization

Reaction conditions:

  • Acid medium : Hydrochloric acid (3 equiv.) protonates the aniline, forming a diazonium salt at 5–10°C.

  • Nitrosating agent : Sodium nitrite (20% aqueous solution) introduced dropwise to avoid runaway reactions.

The diazonium intermediate is inherently unstable and must be used immediately in the subsequent reduction step.

Step 2: Reduction and Acidification

Reducing agents critically influence yield and byproduct formation:

  • Sodium metabisulfite (Na₂S₂O₅) : Traditional reductant operating at pH 7–9 and 10–35°C, yielding 63–72%.

  • Ammonium sulfite ((NH₄)₂SO₃) : Patented alternative that mitigates caking issues associated with sodium sulfite, enhancing operational efficiency.

Post-reduction, acidification with 20% HCl induces precipitation of the hydrochloride salt. Filtration and drying at 50–80°C afford the final product with reported yields up to 85%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

ParameterDirect CouplingDiazotization-Reduction
Reaction Steps 12
Typical Yield 80%63–85%
Byproducts Minimal (recoverable solvent)Sulfur oxides (if Na₂S₂O₅ used)
Scalability High (continuous flow possible)Moderate (batch-dependent)

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazines, azo compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₆BrClN₂
  • Molecular Weight : 257.94 g/mol
  • Appearance : Powder
  • CAS Number : 1172589-41-1

Organic Synthesis

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride serves as a crucial reagent in the synthesis of various organic compounds:

  • Pharmaceuticals : It is utilized in the development of drug candidates, particularly those targeting specific biological pathways due to its ability to modify proteins and enzymes.
  • Agrochemicals : The compound is applied in the synthesis of herbicides and pesticides, enhancing crop protection strategies.

Biological Studies

This compound has been investigated for its biological activities:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is essential in studying metabolic pathways and developing enzyme-targeted therapies.
  • Antitumor Activity : Research has shown potential antitumor effects, making it a candidate for cancer treatment studies .

Industrial Applications

In the industrial sector, this compound is used in:

  • Dyes and Pigments : It is involved in the production of various dyes, thereby playing a role in the textile industry.
  • Specialty Chemicals : The compound's unique properties allow it to be used in synthesizing specialty chemicals that require specific reactivity profiles .

Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against human liver cancer cells (HepG2). The results indicated that this compound could effectively inhibit cell proliferation at certain concentrations, suggesting its potential as an antitumor agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism. This study highlighted its role in modifying enzyme activity, which may lead to altered cellular metabolism in cancer cells .

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modifying the function of proteins involved in signal transduction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride with analogous halogenated hydrazines:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LD₅₀ (Oral, Rat)
(3-Bromo-4-chlorophenyl)hydrazine HCl 283.43 227–231 (dec) Slightly soluble Not reported
3-Bromophenylhydrazine HCl 223.51 227–231 (dec) Slightly soluble 25–2100 mg/kg*
4-Chlorophenylhydrazine HCl 197.04 211–212 (dec) Slightly soluble Not reported
4-Methylphenylhydrazine HCl 170.64 ~200 (dec)† Moderately soluble Not reported
Phenylhydrazine HCl 144.59 243–245 Soluble 128 mg/kg

*Data varies significantly across species .
†Approximated from analogous compounds .

Key Observations :

  • Halogen Effects: Bromine and chlorine substituents increase molecular weight and decrease water solubility compared to non-halogenated phenylhydrazine HCl. The bromo-chloro derivative’s higher molecular weight (283.43 vs. 144.59 g/mol for phenylhydrazine HCl) correlates with reduced solubility .
  • Melting Points : Decarboxylation temperatures are similar for brominated derivatives (~227–231°C) but lower for chlorinated analogs (e.g., 211–212°C for 3-chloro-4-fluoro derivatives) .
  • Toxicity : LD₅₀ values for halogenated hydrazines are inconsistently reported, but brominated compounds generally exhibit higher toxicity than chlorinated or methylated derivatives .

Pharmacological and Industrial Relevance

  • Anti-inflammatory Agents : Pyrazole derivatives synthesized from bromo-chloro hydrazine HCl show comparable or superior activity to those from 4-methoxyphenyl hydrazine HCl, likely due to enhanced electron-withdrawing effects stabilizing bioactive conformations .
  • Toxicity Concerns : Brominated hydrazines bind hemoglobin more readily than chlorinated analogs, increasing risks of hemolytic anemia .
  • Industrial Use : The compound is a key intermediate in agrochemicals and pharmaceuticals, with SynChem, Inc. listing it under custom synthesis services (SC-25314) .

Biological Activity

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its applications in enzyme inhibition and protein modification, making it a valuable reagent in both biological and industrial contexts. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C6_6H6_6BrClN2_2
  • SMILES : C1=CC(=C(C=C1NN)Br)Cl
  • InChIKey : IZGXAWPNPDVOFB-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor, which can alter metabolic pathways and affect cellular functions. The specific pathways and targets can vary based on the biological context in which the compound is studied.

1. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, impacting their catalytic functions. This inhibition can be critical in studying metabolic pathways and developing therapeutic agents.

2. Antioxidant Activity

Hydrazone compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in cells .

3. Anticancer Potential

Research indicates that hydrazone derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines . The presence of halogen substitutions (like bromine and chlorine) appears to enhance this activity.

Research Findings and Case Studies

StudyFindings
Study on Enzyme Inhibition Demonstrated that this compound effectively inhibits certain target enzymes involved in metabolic pathways, suggesting potential applications in drug development.
Antioxidant Activity Assessment Evaluated the compound's ability to reduce oxidative stress markers in vitro; results indicated significant antioxidant capacity comparable to standard antioxidants like ascorbic acid .
Anticancer Activity Evaluation Investigated the cytotoxic effects on A549 lung cancer cells; findings showed a reduction in cell viability by approximately 64%, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other hydrazone derivatives:

CompoundAnticancer ActivityAntioxidant Activity
This compoundModerateHigh
Benzothiazole HydrazonesHighModerate
m-Chlorophenyl HydrazoneLowHigh

Q & A

Q. What are the optimal synthetic routes for preparing (3-Bromo-4-chlorophenyl)hydrazine hydrochloride, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-bromo-4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions, followed by hydrochloric acid neutralization. Key steps include refluxing in ethanol (6–8 hours) and crystallization from ethanol for purification . Characterization involves:
  • Melting Point Analysis : Expected range 227–231°C (decomposition), consistent with structurally similar arylhydrazine hydrochlorides .
  • Spectroscopic Techniques : NMR (¹H/¹³C) to confirm hydrazine NH and aromatic protons; IR for N–H and C–Br/Cl stretches.
  • Elemental Analysis : Verify C, H, N, and halogen content .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use in a fume hood due to potential release of toxic vapors .
  • Storage : Airtight containers in cool, dry conditions; avoid contact with oxidizing agents .
  • Waste Disposal : Neutralize with calcium hypochlorite before disposal. Segregate waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Br and Cl groups activate the phenyl ring toward electrophilic substitution, directing reactions to meta/para positions. This enhances regioselectivity in pyrazoline or indole synthesis .
  • Case Study : In pyrazoline formation (e.g., with benzylideneacetone), steric hindrance from Br/Cl may slow cyclization, requiring extended reflux times (8–10 hours) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. What analytical techniques resolve structural ambiguities in arylhydrazine hydrochlorides, and how is crystallographic data interpreted?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (N–H⋯Cl) stabilize the crystal lattice, with typical N⋯Cl distances of 3.2–3.4 Å .
  • DFT Calculations : Compare experimental bond lengths/angles (e.g., C–Br: ~1.89 Å) with theoretical models to validate geometry .

Q. How can substituent variations (e.g., Br vs. F) modulate biological activity in derived compounds?

  • Methodological Answer :
  • Comparative Synthesis : Replace Br with F (e.g., using 3-fluoro-4-chlorophenylhydrazine hydrochloride ) and evaluate bioactivity (e.g., enzyme inhibition).
  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity increases metabolic stability but may reduce target binding affinity compared to bulkier bromine. Test via in vitro assays (e.g., IC₅₀ against aminopeptidase N) .

Q. What strategies mitigate competing side reactions during hydrazine-mediated condensations?

  • Methodological Answer :
  • Acid Catalysis : Use HCl (1–2 eq.) to protonate the hydrazine, reducing nucleophilicity and suppressing dimerization .
  • Temperature Control : Slow heating (2°C/min) during reflux minimizes decomposition. Monitor by HPLC to detect byproducts (e.g., aryl diazenes) .

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